2-(Piperidin-2-ylmethoxymethyl)-pyridine hydrochloride
CAS No.:
Cat. No.: VC13441838
Molecular Formula: C12H19ClN2O
Molecular Weight: 242.74 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H19ClN2O |
|---|---|
| Molecular Weight | 242.74 g/mol |
| IUPAC Name | 2-(piperidin-2-ylmethoxymethyl)pyridine;hydrochloride |
| Standard InChI | InChI=1S/C12H18N2O.ClH/c1-3-7-13-11(5-1)9-15-10-12-6-2-4-8-14-12;/h1,3,5,7,12,14H,2,4,6,8-10H2;1H |
| Standard InChI Key | GFCRKBRXDUVCNN-UHFFFAOYSA-N |
| SMILES | C1CCNC(C1)COCC2=CC=CC=N2.Cl |
| Canonical SMILES | C1CCNC(C1)COCC2=CC=CC=N2.Cl |
Introduction
Chemical Structure and Molecular Properties
Core Structural Features
The compound features a piperidine ring (a six-membered amine heterocycle) attached to a pyridine ring (a six-membered aromatic nitrogen heterocycle) via a methoxymethyl (-CH₂-O-CH₂-) bridge. The hydrochloride salt enhances its stability and solubility in polar solvents .
Table 1: Key Molecular Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₁₉ClN₂O | |
| Molecular Weight | 242.74 g/mol | |
| Exact Mass | 242.119 Da | |
| LogP (Partition Coefficient) | 1.79 | |
| Topological Polar Surface Area | 34.15 Ų |
The LogP value indicates moderate lipophilicity, suggesting balanced membrane permeability and aqueous solubility . The polar surface area reflects potential hydrogen-bonding capacity, which influences receptor binding.
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves coupling piperidine derivatives with functionalized pyridine precursors. A validated method includes:
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Starting Material: 2-Chloroethyl piperidine hydrochloride reacts with pyridine derivatives under basic conditions.
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Methoxymethyl Bridge Formation: A Williamson ether synthesis step introduces the methoxymethyl linker, utilizing potassium carbonate as a base and methanol as a solvent .
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Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, improving crystallinity .
Critical Reaction Parameters
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Catalyst: Ruthenium-based catalysts enhance hydrogenation efficiency in piperidine ring formation .
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Yield: Reported yields range from 65% to 82% after purification .
Physicochemical Characterization
Spectroscopic Data
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NMR (¹H): Key signals include δ 8.5 ppm (pyridine H-2), δ 3.7 ppm (methoxymethyl -OCH₂-), and δ 2.9 ppm (piperidine N-CH₂) .
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Mass Spectrometry: ESI-MS shows a parent ion peak at m/z 207.1 ([M-Cl]⁺) .
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IR Spectroscopy: Stretching vibrations at 1656 cm⁻¹ (C=N) and 2935 cm⁻¹ (C-H aliphatic) .
Thermal Stability
Differential scanning calorimetry (DSC) reveals a decomposition temperature of 215°C, indicating moderate thermal stability suitable for pharmaceutical formulation.
Biological Activity and Mechanism
Ion Channel Modulation
The compound exhibits affinity for voltage-gated potassium channels (Kv1.3), implicated in immune response regulation. In vitro assays show IC₅₀ values of 12 µM, suggesting potential as an immunosuppressant.
Enzymatic Interactions
Structural analogs demonstrate inhibition of lysyl oxidase, an enzyme involved in collagen cross-linking and cancer metastasis. Molecular docking studies predict hydrogen bonding between the pyridine nitrogen and enzyme active sites.
Applications in Scientific Research
Pharmaceutical Intermediate
The methoxymethyl linker serves as a versatile handle for derivatization. Examples include:
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Anticancer Agents: Coupling with platinum complexes enhances DNA intercalation .
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Neurological Therapeutics: Structural similarity to GABA<sub>A</sub> receptor ligands suggests potential in treating anxiety disorders .
Material Science
Copper(II) complexes incorporating the compound show catalytic activity in ring-opening polymerization of lactides, yielding biodegradable polymers with high stereoregularity .
Comparison with Structural Analogs
Table 2: Activity Comparison of Piperidine-Pyridine Derivatives
| Compound | Target | IC₅₀/EC₅₀ | Application |
|---|---|---|---|
| 2-(Piperidin-2-ylmethoxymethyl)-pyridine HCl | Kv1.3 Channels | 12 µM | Immunosuppression |
| N-(Benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethyl)amino]benzamide | β-Amyloid Aggregation | 0.8 µM | Alzheimer’s Therapy |
| Methylphenidate Analogues | Dopamine Transporter | 5 nM | ADHD Treatment |
The methoxymethyl bridge in 2-(Piperidin-2-ylmethoxymethyl)-pyridine HCl provides superior conformational flexibility compared to rigid benzamide derivatives, enabling broader target engagement.
Future Directions
Therapeutic Optimization
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Prodrug Development: Esterification of the methoxymethyl group could enhance blood-brain barrier penetration for CNS applications .
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Targeted Drug Delivery: Conjugation with monoclonal antibodies may improve specificity for cancer cells.
Green Chemistry Approaches
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